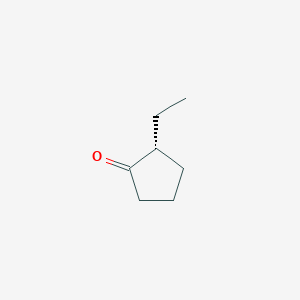

(R)-2-ethylcyclopentanone

Vue d'ensemble

Description

®-2-ethylcyclopentanone is a chiral ketone with the molecular formula C8H14O It is characterized by a cyclopentane ring substituted with an ethyl group and a ketone functional group at the second carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-ethylcyclopentanone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-ethylcyclopent-2-enone using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, often based on transition metals like rhodium or ruthenium.

Industrial Production Methods

On an industrial scale, the production of ®-2-ethylcyclopentanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Aldol Condensation and Dehydration

(R)-2-ethylcyclopentanone participates in acid-catalyzed aldol condensation reactions with aldehydes, forming α,β-unsaturated ketones. This reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration .

Example Reaction:

- Reactants : this compound + aliphatic aldehyde (e.g., propanal)

- Conditions :

- Product : 2-alkylidenecyclopentanone derivatives (e.g., 2-(prop-1-en-1-yl)-2-ethylcyclopentanone) .

- Yield : Dependent on solvent and catalyst; optimized conditions achieve high yields (>80%) .

Mechanistic Insight :

The reaction involves:

- Enolate formation at the α-carbon of the ketone.

- Nucleophilic attack on the aldehyde carbonyl.

- Dehydration to form the α,β-unsaturated product .

Hydrogenation and Dehydrogenation

This compound can undergo selective hydrogenation or dehydrogenation under catalytic conditions.

Hydrogenation to Alcohols

- Reactants : this compound + H₂

- Catalyst : Transition metals (e.g., Pd, Pt, Ru) .

- Conditions : 50–150°C, 1–5 bar H₂ pressure .

- Product : (R)-2-ethylcyclopentanol (secondary alcohol) .

- Stereochemistry : The R configuration at C2 is retained due to non-invasive hydrogenation of the ketone group.

Dehydrogenation to Cyclopentenones

Under acidic conditions, this compound may undergo Piancatelli-like rearrangement:

- Ring-opening : Acid-mediated cleavage forms a dihydroxy intermediate.

- Rearrangement : Intramolecular aldol condensation generates 2-ethyl-2-cyclopentenone .

Oxidation

The ketone group is resistant to further oxidation under standard conditions. Strong oxidizing agents (e.g., KMnO₄, CrO₃) may lead to ring cleavage, but this is not typically reported for this compound.

Reduction

- Reactants : this compound + reducing agents (e.g., NaBH₄, LiAlH₄).

- Product : (R)-2-ethylcyclopentanol .

- Stereochemistry : The reduction preserves the R configuration due to planar sp² carbonyl carbon.

Stereochemical Influence on Reactivity

The R configuration at C2 impacts reaction outcomes in asymmetric catalysis:

- Nucleophilic Additions : Grignard or organolithium reagents may exhibit diastereoselectivity. For example, methylmagnesium bromide could add to the ketone, favoring one diastereomer due to steric hindrance from the ethyl group .

- Enzyme-Catalyzed Reactions : Biocatalysts (e.g., ketoreductases) may selectively reduce or oxidize the compound based on its chirality .

Limitations and Challenges

Applications De Recherche Scientifique

(R)-2-ethylcyclopentanone is a chiral cyclic ketone with various applications in organic synthesis, particularly in the pharmaceutical and fragrance industries . Its derivatives and related compounds are valuable as synthetic intermediates and bioactive compounds .

Scientific Research Applications

This compound as an intermediate in Gabapentin Analog Synthesis

- Background: Gabapentin is an anticonvulsant drug used to treat epilepsy and neurogenic pain . this compound serves as a crucial intermediate in synthesizing Gabapentin analogs .

- Synthesis Method: A method for synthesizing alkyl-, alkenyl-, and cycloalkyl-substituted cyclopentanones, including this compound, is used in the synthesis of Gabapentin analogs .

- Importance: These compounds have a protective effect against conditions such as thiosemicarbazide-induced cramp, cardiazole cramp, epilepsy, and cranial traumas and can improve cerebral functions in geriatric patients .

This compound in the Synthesis of Flavor and Fragrance Raw Materials

- Fragrance Use: 2-alkyl-2-cyclopentenones, derived from this compound, are used as fragrance raw materials, providing fruity and floral scents . For example, 2-amyl-2-cyclopentenone has a jasmine-like odor and is used in synthetic fragrance .

- Synthetic Intermediates: this compound is a synthetic intermediate for synthesizing methyl jasmonate and methyl dihydrojasmonate, which are also used as jasmine-like floral odorants .

- Production: A process exists for producing 2-alkyl-2-cyclopentenones in one step with high yields, making it industrially useful for producing fragrances .

This compound in Phenolic-Enabled Nanotechnology

- Versatile Reactivity: Phenolic compounds, including those related to this compound, have versatile reactivity and relative biocompatibility, which has spurred research in phenolic-enabled nanotechnology (PEN) .

- Biomedical Applications: PEN is used for particle engineering and synthesizing nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .

- Polyphenol-Containing Nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, are used to create nanoparticles with antioxidation and anticancer activities . These nanoparticles show promise in bioimaging, therapeutic delivery, and other biomedical applications due to their universal adherent affinity .

This compound as a Building Block in Complex Molecule Synthesis

- Aspidosperma Alkaloids: this compound can be used in synthesizing complex molecules such as aspidosperma alkaloids .

- 的多反应: The d’Angelo annulation protocol applied to racemic 2-ethylcyclohexanone successfully provided enone, which is a crucial step in synthesizing more complex compounds .

- Synthesis of Intermediates: Chemical processes, such as refluxing with isopropenyl acetate, can convert this compound into valuable intermediates like 4-(2′-Benzyloxyethyl)-7a-ethyl-1,2,3,6,7,7a-hexahydroinden-5-one .

Mécanisme D'action

The mechanism of action of ®-2-ethylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, leading to enantioselective biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-ethylcyclopentanone: The racemic mixture of the compound.

2-methylcyclopentanone: A similar ketone with a methyl group instead of an ethyl group.

Cyclopentanone: The parent compound without any alkyl substitution.

Uniqueness

®-2-ethylcyclopentanone is unique due to its chiral nature, which imparts specific enantioselective properties. This makes it particularly valuable in applications requiring high enantiomeric purity, such as in pharmaceuticals and asymmetric synthesis.

Activité Biologique

(R)-2-ethylcyclopentanone is a chiral ketone that has garnered attention in various biological studies due to its unique structural properties and potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The ketone functional group can participate in hydrogen bonding, which is crucial for enzyme-substrate interactions. Additionally, the chiral nature of the compound allows it to selectively interact with chiral receptors, leading to enantioselective biological effects. This selectivity is significant in drug design, where the activity of enantiomers can differ dramatically.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Description | Biological Activity |

|---|---|---|

| This compound | Chiral ketone with an ethyl group on cyclopentane | Enantioselective interactions with enzymes |

| 2-Ethylcyclopentanone | Racemic mixture of (R) and (S) forms | Less selective interactions |

| 2-Methylcyclopentanone | Methyl group instead of ethyl | Similar but with different selectivity |

| Cyclopentanone | Parent compound without alkyl substitution | Baseline for comparison; lacks chiral properties |

The unique chiral properties of this compound make it particularly valuable in applications requiring high enantiomeric purity, such as pharmaceuticals and asymmetric synthesis.

Antimicrobial Activity

Research has indicated that related cyclopentanones exhibit antimicrobial properties. For example, studies on 3-methylcyclopentanones have demonstrated their ability to inhibit bacterial growth by interacting with amino acids and disrupting enzyme function. This suggests that this compound may also possess similar antimicrobial properties due to its structural similarities .

Enzyme Interaction Studies

In biochemical assays, this compound has been used as a model compound to study enzyme-catalyzed reactions involving ketones. The compound's ability to form hydrogen bonds with active sites of enzymes influences their catalytic activity. The selectivity in binding due to its chirality could lead to significant differences in reaction rates compared to its non-chiral counterparts.

Propriétés

IUPAC Name |

(2R)-2-ethylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTKUTYPOKHBTL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.